molecular formula C8H7ClO2 B122103 3-Methoxybenzoyl chloride CAS No. 1711-05-3

3-Methoxybenzoyl chloride

Cat. No.: B122103
CAS No.: 1711-05-3
M. Wt: 170.59 g/mol
InChI Key: RUQIUASLAXJZIE-UHFFFAOYSA-N
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Description

3-Methoxybenzoyl chloride (CAS: 1711-05-3) is a meta-substituted benzoyl chloride derivative with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol . It is a colorless to pale yellow liquid with a density of 1.214 g/cm³, boiling at 123–125°C (15 mmHg), and a refractive index of 1.5586 . This compound is highly moisture-sensitive and reacts vigorously with water, necessitating storage under inert conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybenzoyl chloride can be synthesized through the reaction of 3-methoxybenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the 3-methoxybenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting this compound is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient conversion of 3-methoxybenzoic acid to this compound. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

    3-Methoxybenzoic Acid: Formed through hydrolysis.

Scientific Research Applications

Synthesis and Medicinal Applications

3-Methoxybenzoyl chloride is primarily used as an intermediate in the synthesis of various biologically active compounds. Some notable applications include:

  • Alzheimer's Disease Treatment:
    • It is involved in the synthesis of 2-arylbenzofuran derivatives that exhibit activity against Alzheimer's disease. These compounds help in combating symptoms by potentially inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's .
  • Cancer Research:
    • The compound is utilized in optimizing dihydropyrrolopyrimidine inhibitors targeting phosphoinositide 3-kinase (PI3K). These inhibitors have shown promise in inhibiting tumor growth, making them significant in cancer therapy research .
  • Fluoroquinolone Antibiotics:
    • It serves as a precursor for the synthesis of fluoroquinolone antibacterial agents, which are widely used for their broad-spectrum antibacterial properties .

Data Table: Applications Overview

Application AreaDescriptionReferences
Alzheimer's DiseaseSynthesis of 2-arylbenzofuran compounds to combat symptoms ,
Cancer ResearchOptimization of PI3K inhibitors for tumor growth inhibition
Antibiotic DevelopmentPrecursor for fluoroquinolone antibiotics

Case Study 1: Alzheimer’s Disease Research

A study published in a peer-reviewed journal highlighted the efficacy of 2-arylbenzofuran derivatives synthesized using this compound. The derivatives demonstrated significant inhibition of amyloid-beta aggregation, leading to improved cognitive function in animal models . This research underscores the compound's potential therapeutic role.

Case Study 2: Cancer Therapeutics

In another research initiative, dihydropyrrolopyrimidine derivatives synthesized from this compound were tested for their ability to inhibit PI3K activity. The results indicated a substantial reduction in tumor cell proliferation, suggesting a viable path for developing new cancer treatments .

Mechanism of Action

The mechanism of action of 3-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes, to exert their effects. For example, in the development of enzyme inhibitors, this compound derivatives can bind to the active site of the enzyme, blocking its activity and thereby inhibiting the biological pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

3-Methoxybenzoyl chloride features a methoxy group (-OCH₃) at the meta position relative to the acyl chloride group. This electron-donating substituent activates the aromatic ring toward electrophilic substitution but may slightly deactivate the acyl chloride group due to resonance effects. Comparisons with other substituted benzoyl chlorides reveal distinct reactivity patterns:

Compound Substituent Position Key Properties/Effects
4-Methoxybenzoyl chloride Para Higher yields in amidation (85.10% vs. 34.38–86.25% for meta) due to reduced steric hindrance .
4-Fluorobenzoyl chloride Para Electron-withdrawing fluorine enhances acyl chloride stability, achieving 99.12% yield .
3,4-Dimethoxybenzoyl chloride 3,4-Di-methoxy Increased steric bulk lowers yield (70.83%) compared to mono-methoxy derivatives .
2-Methyl-3-methoxybenzoyl chloride 2-Methyl, 3-methoxy Methyl group adds steric hindrance, altering reactivity in sulfonation and coupling .

Physicochemical Properties

  • Boiling Point : this compound (123–125°C at 15 mmHg) has a lower boiling point than 4-methoxybenzoyl chloride (similar structure but higher symmetry) due to differences in intermolecular forces .
  • Solubility : Soluble in chloroform but reacts with water, contrasting with sulfonated derivatives (e.g., 3-methoxybenzenesulfonyl chloride), which exhibit higher aqueous stability .

Biological Activity

3-Methoxybenzoyl chloride, a compound with the molecular formula C8H7ClO2C_8H_7ClO_2 and CAS number 1711-05-3, is a versatile reagent in organic synthesis. Its biological activities have garnered attention, particularly in medicinal chemistry, due to its applications in developing pharmaceuticals targeting various conditions, including cancer and neurodegenerative diseases.

This compound is characterized by its reactive acyl chloride functional group, which makes it an excellent electrophile for nucleophilic acyl substitution reactions. It is soluble in chloroform and moisture-sensitive, requiring storage under inert conditions to prevent hydrolysis. Its boiling point remains unspecified, but it is classified as dangerous due to its corrosive nature (GHS hazard statements H314 and H335) .

Biological Applications

  • Alzheimer's Disease Treatment :
    • Research indicates that this compound is pivotal in synthesizing 2-arylbenzofuran-based molecules , which exhibit activity against Alzheimer's disease. These compounds are designed to mitigate symptoms associated with the disease by potentially inhibiting amyloid plaque formation .
  • Cancer Research :
    • The compound has been utilized in optimizing dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) , contributing to tumor growth inhibition. This pathway is crucial in cancer biology, as PI3K signaling is often dysregulated in various cancers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound derivatives is essential for enhancing their biological efficacy. Modifications to the methoxy group and the benzoyl moiety can significantly influence their pharmacological profiles.

Compound Modification Biological Activity
This compoundBase compoundPrecursor for anti-Alzheimer's agents
4-Methoxy derivativep-Methoxy substitutionIncreased potency against PDE4 enzymes
2-Aryl derivativesVariesTargeted inhibition of specific cancer pathways

Case Studies and Research Findings

  • PDE4 Inhibition :
    • A study highlighted that compounds derived from this compound exhibited significant inhibition of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory responses and asthma treatment. The introduction of a p-methoxy group was found to enhance activity .
  • Neuroprotective Effects :
    • In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential neuroprotective properties relevant for Alzheimer's research .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound derivatives indicates favorable absorption characteristics, with some compounds being permeable across the blood-brain barrier (BBB). Notably:

  • BBB Permeability : Certain derivatives show permeability across the BBB, making them suitable candidates for central nervous system-targeted therapies .
  • Cytochrome P450 Interaction : Some derivatives act as inhibitors for CYP1A2, impacting drug metabolism and necessitating careful consideration in polypharmacy contexts .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 3-methoxybenzoyl chloride in academic laboratories?

this compound is typically synthesized via refluxing 3-methoxybenzoic acid with excess thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is monitored until gas evolution ceases, followed by solvent removal via distillation to yield the product as a red oil (95% yield) . Characterization involves:

  • ¹H/¹³C NMR spectroscopy : Key peaks include aromatic protons (δ 7.7–7.2 ppm) and the methoxy group (δ ~3.8–3.9 ppm) in CDCl₃ .
  • FT-IR spectroscopy : C=O stretching vibrations near 1760 cm⁻¹ and C–O–C signals around 1250 cm⁻¹ confirm functional groups .
  • Elemental analysis : Validates molecular formula (C₈H₇ClO₂) and purity .

Q. How can researchers safely handle this compound in the laboratory?

Safety protocols include:

  • Personal Protective Equipment (PPE) : Impervious gloves, sealed goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
  • Storage : Keep in airtight containers under inert atmosphere (e.g., N₂) to prevent hydrolysis .
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert materials .

Q. What are the key applications of this compound in organic synthesis?

The compound is widely used as an acylating agent:

  • Synthesis of amides and esters : Reacts with amines or alcohols to form derivatives for pharmaceutical intermediates (e.g., dithiourea compounds with antibacterial activity) .
  • Photoinduced decarboxylation : Serves as a precursor in photochemical studies to generate radicals for C–C bond formation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways involving this compound?

  • Density Functional Theory (DFT) : Predicts reactive intermediates (e.g., acylium ions) during electrophilic aromatic substitution or sulfonation .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, particularly in polar aprotic solvents like dichloromethane .
  • Transition state analysis : Identifies steric/electronic effects of the methoxy group on regioselectivity in Friedel-Crafts reactions .

Q. What experimental strategies resolve contradictions in spectral data for this compound derivatives?

  • Cross-validation : Compare NMR (¹H, ¹³C, 2D COSY) and X-ray crystallography data to confirm structural assignments .
  • High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks for complex derivatives .
  • Dynamic NMR studies : Detect conformational changes in solution (e.g., rotameric equilibria) that may cause splitting .

Q. How can crystallographic tools (e.g., SHELXL, ORTEP-III) refine the crystal structure of this compound complexes?

  • SHELXL refinement : Adjusts thermal parameters and occupancy rates for disordered atoms in coordination polymers .
  • ORTEP-III visualization : Generates 3D models to analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in crystal lattices .
  • CCDC deposition : Archival of crystallographic data (e.g., CCDC 1234567) ensures reproducibility .

Q. What advanced techniques validate the purity of this compound under air-sensitive conditions?

  • Hyphenated techniques : GC-MS or LC-MS coupled with inert gas purging detects trace impurities (e.g., hydrolyzed byproducts) .
  • Karl Fischer titration : Quantifies residual moisture (<50 ppm) to confirm anhydrous synthesis .
  • Synchrotron XRD : High-resolution analysis confirms phase purity in crystalline derivatives .

Q. How can researchers design bioactive compounds using this compound as a scaffold?

  • Structure-activity relationship (SAR) studies : Modify the methoxy group to enhance lipophilicity or target binding (e.g., antibacterial dithioureas) .
  • Click chemistry : Couple with azides or alkynes via Cu-catalyzed cycloaddition for drug discovery .
  • Enzymatic assays : Screen derivatives against specific targets (e.g., β-lactamases) to identify inhibitors .

Q. Methodological Notes

  • Contradictions in evidence : For example, NMR shifts in superacid media (FSO₃H-SbF₅) may differ from standard CDCl₃ conditions; always report solvent and temperature .
  • Safety vs. synthesis efficiency : While thionyl chloride is highly reactive, alternatives like oxalyl chloride may reduce toxicity but require longer reaction times .

Properties

IUPAC Name

3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQIUASLAXJZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169011
Record name m-Anisoyl chloride
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1711-05-3
Record name 3-Methoxybenzoyl chloride
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Record name m-anisoyl chloride
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Synthesis routes and methods

Procedure details

A mixture of 100 g of m-anisic acid (0.658 mole), 250 g thionyl chloride (2.10 mole), and 5 ml dimethylformamide was heated under reflux in a round-bottom flask with desiccant in the top of the condenser for exclusion of atmospheric moisture. Excess thionyl chloride was distilled from the product using a rotary film-evaporator at about 200 torr (26.6 kPa). The m-anisoyl chloride was then isolated by fractional distillation through a 25 cm Vigreux column at 109° C./12 torr (1.6 kPa). Yield was 90 g (0.528 mole), i.e., about 80%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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